molecular formula C6H9NO4 B12535344 (1R,2R)-1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid CAS No. 765241-71-2

(1R,2R)-1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B12535344
CAS No.: 765241-71-2
M. Wt: 159.14 g/mol
InChI Key: HMHPAFJEDLYRGO-BBIVZNJYSA-N
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Description

(1R,2R)-1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid: is a cyclopropane derivative with two carboxylic acid groups and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of a suitable cyclopropane precursor with an amino acid derivative under controlled conditions to introduce the amino and carboxymethyl groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry: In chemistry, (1R,2R)-1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving cyclopropane derivatives. It may also serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: In medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new therapeutic agents targeting specific biological pathways.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclopropane ring may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

  • (1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(1-Amino-1-carboxy-3,3-diphenylpropyl)cyclopropane-1-carboxylic acid

Comparison: Compared to these similar compounds, (1R,2R)-1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both an amino group and two carboxylic acid groups

Properties

CAS No.

765241-71-2

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(1R,2R)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H9NO4/c7-6(5(10)11)2-3(6)1-4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11)/t3-,6+/m0/s1

InChI Key

HMHPAFJEDLYRGO-BBIVZNJYSA-N

Isomeric SMILES

C1[C@@H]([C@]1(C(=O)O)N)CC(=O)O

Canonical SMILES

C1C(C1(C(=O)O)N)CC(=O)O

Origin of Product

United States

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